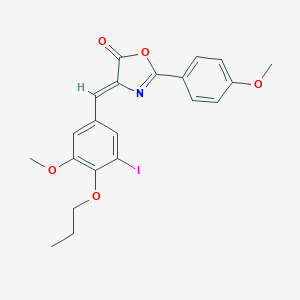![molecular formula C22H16BrN3O3 B283852 N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283852.png)
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide: is a complex organic compound that features a unique structure combining a bromophenyl group, an oxadiazole ring, and a methoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling Reaction: The final step involves coupling the brominated oxadiazole intermediate with 4-methoxybenzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a palladium catalyst, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and bromophenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide
- N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide
- N-{4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide
Uniqueness
The presence of the bromine atom in N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H16BrN3O3 |
|---|---|
Peso molecular |
450.3 g/mol |
Nombre IUPAC |
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H16BrN3O3/c1-28-17-12-8-15(9-13-17)21(27)24-16-10-6-14(7-11-16)20-25-22(29-26-20)18-4-2-3-5-19(18)23/h2-13H,1H3,(H,24,27) |
Clave InChI |
DWESQFYJYSSQOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283770.png)
![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[3-(benzyloxy)benzoyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283785.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![5-bromo-N-({3-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B283788.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)


![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)

